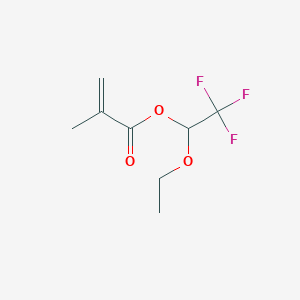![molecular formula C16H16O3 B14313131 Ethanone, 1-[1-methoxy-4-(2-propenyloxy)-2-naphthalenyl]- CAS No. 114661-95-9](/img/structure/B14313131.png)
Ethanone, 1-[1-methoxy-4-(2-propenyloxy)-2-naphthalenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-[1-methoxy-4-(2-propenyloxy)-2-naphthalenyl]-: is an organic compound that belongs to the class of aromatic ketones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-[1-methoxy-4-(2-propenyloxy)-2-naphthalenyl]- typically involves the alkylation of a naphthalene derivative. One common method includes the reaction of 1-methoxy-2-naphthol with an allyl halide in the presence of a base to form the propenyloxy group. This is followed by the Friedel-Crafts acylation using ethanoyl chloride to introduce the ethanone group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as Lewis acids (e.g., aluminum chloride) are often employed to enhance the reaction rate and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Ethanone, 1-[1-methoxy-4-(2-propenyloxy)-2-naphthalenyl]- can undergo oxidation reactions, particularly at the propenyloxy group, leading to the formation of epoxides or aldehydes.
Reduction: The compound can be reduced at the ethanone group to form secondary alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-[1-methoxy-4-(2-propenyloxy)-2-naphthalenyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes, fragrances, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Ethanone, 1-[1-methoxy-4-(2-propenyloxy)-2-naphthalenyl]- involves its interaction with various molecular targets. The compound can act as an electrophile in aromatic substitution reactions, facilitating the formation of new chemical bonds. Additionally, its methoxy and propenyloxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Acetophenone, 2’-hydroxy-4’-methoxy-: Similar in structure but lacks the propenyloxy group.
Paeonol: Contains a methoxy group but differs in the position and type of substituents on the aromatic ring.
Uniqueness: Ethanone, 1-[1-methoxy-4-(2-propenyloxy)-2-naphthalenyl]- is unique due to the presence of both methoxy and propenyloxy groups on the naphthalene ring, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
114661-95-9 |
|---|---|
Molekularformel |
C16H16O3 |
Molekulargewicht |
256.30 g/mol |
IUPAC-Name |
1-(1-methoxy-4-prop-2-enoxynaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C16H16O3/c1-4-9-19-15-10-14(11(2)17)16(18-3)13-8-6-5-7-12(13)15/h4-8,10H,1,9H2,2-3H3 |
InChI-Schlüssel |
KZBUYQGRZMBMDU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C2=CC=CC=C2C(=C1)OCC=C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-Oxo-4-(2,4,6-trimethoxyphenyl)butyl]piperidine-3-carboxylic acid](/img/structure/B14313048.png)

![5-Methoxy-4-methyl-2H-[1]benzofuro[3,2-g][1]benzopyran-2-one](/img/structure/B14313061.png)
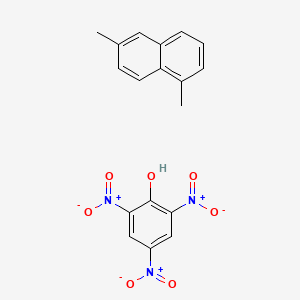
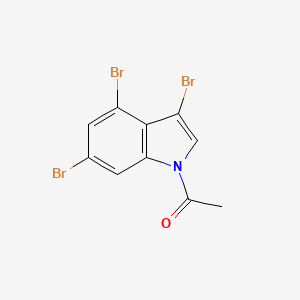
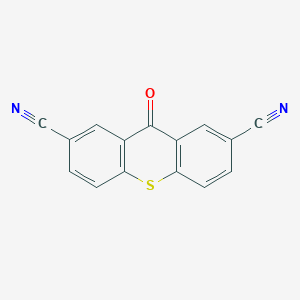

![N-{7-[(4-Propylphenyl)methylidene]bicyclo[2.2.1]hept-5-en-2-ylidene}hydroxylamine](/img/structure/B14313104.png)
![4-({[1-(Acetyloxy)ethoxy]carbonyl}amino)benzene-1-sulfonic acid](/img/structure/B14313105.png)
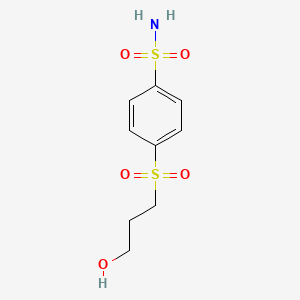

![1-{[(3-Methoxyphenyl)methyl]sulfanyl}pyrrolidine-2,5-dione](/img/structure/B14313112.png)

